2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a sulfanyl group attached to a 4-chlorophenyl ring and a pyrrolidin-1-ylphenyl group attached to an acetamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds with a thiosemicarbazide moiety have been shown to exhibit antibacterial activity due to electron delocalization enhancing both its donor and reductive capacities .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to form 4-chlorophenyl chloride
Acetamide formation: The intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Pyrrolidine attachment: Finally, the pyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)sulfanyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
Uniqueness
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfanyl and pyrrolidin-1-yl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-14-3-9-17(10-4-14)23-13-18(22)20-15-5-7-16(8-6-15)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAORLLMJEUFKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.